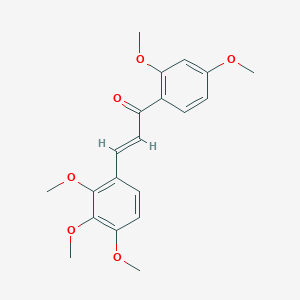

(2E)-1-(2,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Description

(2E)-1-(2,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (hereafter referred to as Compound P2) is a chalcone derivative characterized by two aromatic rings connected via an α,β-unsaturated ketone moiety. The structural uniqueness of P2 lies in its substitution pattern: one phenyl ring contains 2,4-dimethoxy groups, while the other is fully substituted with 2,3,4-trimethoxy groups. This compound has garnered attention for its notable antimalarial activity, demonstrating efficacy comparable to quinine (10 mg/kg) and chloroquine (25 mg/kg) at a dose of 100 mg/kg in murine models during curative tests . The methoxy groups are hypothesized to enhance bioavailability and target binding through electronic and steric effects, making P2 a lead candidate for further antimalarial drug development.

Properties

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-22-14-8-9-15(18(12-14)24-3)16(21)10-6-13-7-11-17(23-2)20(26-5)19(13)25-4/h6-12H,1-5H3/b10-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTALZWKJXOKFB-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(2,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. With a molecular formula of C20H22O6 and a molecular weight of 358.39 g/mol, this compound exhibits potential therapeutic effects in various biological systems.

- CAS Number : 1287378-41-9

- Molecular Formula : C20H22O6

- Molecular Weight : 358.39 g/mol

- Boiling Point : Predicted at 535.0 ± 50.0 °C

Biological Activity Overview

Chalcones are known for their significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific compound in focus has been studied for its effects on various cellular pathways and its potential as a therapeutic agent.

Anticancer Activity

Research indicates that chalcones can inhibit cancer cell growth and induce apoptosis through several mechanisms:

- Inhibition of STAT3 and NF-κB Pathways : Studies have shown that certain chalcones can suppress the activation of STAT3 and NF-κB signaling pathways, which are crucial in cancer progression and survival .

- Cytotoxic Effects : In vitro studies demonstrate that this compound exhibits cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in HeLa cells (cervical cancer) with an IC50 value indicating effective concentration levels .

Antioxidant Properties

Chalcones are recognized for their antioxidant capabilities:

- DPPH Radical Scavenging : The compound has been evaluated using the DPPH radical scavenging assay, showcasing its ability to neutralize free radicals, which contributes to its protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of chalcones are attributed to their ability to inhibit pro-inflammatory cytokines:

- Cytokine Modulation : Research indicates that chalcone derivatives can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in various experimental models .

Structure-Activity Relationship (SAR)

The presence of multiple methoxy groups in the structure enhances the biological activity of chalcones. Studies suggest that increased methoxylation correlates with improved antioxidant and anticancer properties. The specific arrangement of these groups influences the compound's interaction with biological targets.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of STAT3/NF-κB | |

| Antioxidant | DPPH Radical Scavenging | |

| Anti-inflammatory | Cytokine Inhibition |

Case Studies

- Cervical Cancer Study : A study reported that the compound induced apoptosis in HeLa cells via mitochondrial pathways, leading to increased caspase activity and reduced cell viability .

- Oxidative Stress Model : In an animal model of oxidative stress, administration of this chalcone derivative significantly reduced biomarkers associated with oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones with structural analogs to P2 have been synthesized and evaluated for biological activity, crystallographic properties, and substituent effects. Below is a detailed comparison:

Antimalarial Activity and Substituent Effects

- Compound P1: (E)-1,3-bis(2,3,4-trimethoxyphenyl)prop-2-en-1-one Structural Difference: Both aromatic rings are 2,3,4-trimethoxyphenyl, unlike P2’s asymmetric substitution. Activity: No significant antimalarial activity (p < 0.05) . The lack of activity suggests that symmetry in methoxy positioning may reduce target interaction efficiency.

Compound P13 : (E)-1-(2,4-dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

- BOJFIQ: (2E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one Structural Difference: Contains a benzodioxole group and a chlorophenyl ring. Activity: No reported antimalarial efficacy . The absence of methoxy groups may limit solubility or target affinity.

Crystallographic and Structural Insights

- (2E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one Key Feature: Incorporates a bromothiophene ring instead of dimethoxyphenyl. Crystal Data: Monoclinic system, space group $ P2_1/n $, with one molecule per asymmetric unit . The bromine atom participates in halogen bonding, which may stabilize the crystal lattice but reduce metabolic stability compared to P2’s methoxy-dominated structure.

(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Critical Analysis of Substituent Impact

- Methoxy Positioning : The 2,4-dimethoxy and 2,3,4-trimethoxy groups in P2 create an optimal balance of electron-donating effects and steric bulk, facilitating interactions with heme targets in Plasmodium parasites . Symmetric substitution (as in P1) or electron-withdrawing groups (as in P13) disrupt this balance.

- Halogen vs. Methoxy : Bromine or chlorine substituents enhance crystallinity but may reduce metabolic stability or target affinity due to increased hydrophobicity or unfavorable electronic effects .

- Aromatic Extensions : Naphthyl or benzodioxole groups improve π-stacking but introduce synthetic complexity without guaranteed efficacy gains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.